molecular formula C21H19N3O3S B2462609 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 899962-11-9

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2462609
CAS No.: 899962-11-9
M. Wt: 393.46
InChI Key: CBEDEGFMWQIQKW-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzofuro[3,2-d]pyrimidine core, which is a fused ring system combining benzofuran and pyrimidine rings. The presence of sulfur and acetamide groups further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving a benzofuran derivative and a pyrimidine precursor under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkylating agent.

    Attachment of the sulfanyl group:

    Formation of the acetamide moiety: The final step involves the reaction of the intermediate compound with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
  • 2-[(3-methyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
  • 2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

Uniqueness

The uniqueness of 2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-3-24-20(26)19-18(14-9-5-7-11-16(14)27-19)23-21(24)28-12-17(25)22-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEDEGFMWQIQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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